4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of fused pyrimidine cores . A general synthetic route to access 2-amino-pyrido[3,4-d]pyrimidine derivatives involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . Another method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidines
The compound can be used in the synthesis of a series of 21 new pyrido[2,3-d]pyrimidine derivatives . The process involves starting from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement .
Microwave Irradiation Method
The compound is involved in a novel synthetic method that uses microwave irradiation . This method is beneficial for the preparation of desired products as it is simple and efficient, improving the yields and reducing the formation of undesirable by-products .
Inhibitors of PARP-1
A series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which can potentially inhibit PARP-1, can be synthesized using this compound . These inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Antitumor Activity
The compound has shown potential in the development of antitumor agents . Some of the synthesized compounds have shown promising activity against MCF-7 and HCT116 human cancer cell lines .
Pharmacokinetics Properties
Most of the synthesized compounds using “4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one” were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Antiviral, Antimicrobial, and Anticancer Agents
The pyrido[2,3-d]pyrimidine and its derivatives, which can be synthesized using this compound, are useful as fungicides, antiviral, antimicrobial, and anticancer agents .
Mechanism of Action
Target of Action
The primary targets of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are Tyrosine Kinase Inhibitors (TKIs) . These TKIs are crucial in the development of drug candidates against various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting the activity of various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins . By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound affects the tyrosine kinase signaling pathways . These pathways play a critical role in cell growth, differentiation, metabolism, and apoptosis . By inhibiting tyrosine kinases, the compound can disrupt these pathways and induce cell death in cancer cells .
Pharmacokinetics
The compound is known to undergo an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in dmso, in the presence of air, and at room temperature . This process could potentially affect the compound’s ADME properties and its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of signaling pathways, and induction of cell death in cancer cells . These effects can lead to
properties
IUPAC Name |
4-morpholin-4-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-5-18-12(19)4-3-11-13(15-10-16-14(11)18)17-6-8-20-9-7-17/h3-4,10H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNHHPFFKSAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.